4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole
Description
Properties
Molecular Formula |
C8H3BrClF3N2O |
|---|---|
Molecular Weight |
315.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-5-4(16-8(11,12)13)2-1-3-6(5)15-7(10)14-3/h1-2H,(H,14,15) |
InChI Key |
NEDCEACCOAJGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate ortho-phenylenediamine derivatives with substituted carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
Functional Group Variations :
- The carboxylic acid derivative (Compound in ) exhibits higher aqueous solubility due to the ionizable COOH group but may suffer from reduced membrane permeability compared to the trifluoromethoxy variant.
- Indazole derivatives (e.g., 6-Bromo-3-(trifluoromethyl)-1H-indazole) share structural similarity but lack the benzimidazole core, which could limit their utility in applications requiring π-π stacking interactions .
Synthetic Accessibility :
- Halogenated benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine derivatives with halogenated carbonyl compounds, followed by functionalization (e.g., bromination, trifluoromethoxylation) .
- Triazole-containing analogues (e.g., ) require additional click chemistry steps, increasing synthetic complexity.
Electronic and Crystallographic Comparisons
Intermolecular Interactions :
- The trifluoromethoxy group in the target compound participates in weak C–F···π and halogen bonding interactions, as observed in analogous structures using Mercury CSD 2.0 .
- Chloro substituents in isostructural derivatives (e.g., ) exhibit shorter halogen bond distances compared to bromo analogues, suggesting stronger electrostatic contributions.
- Crystallographic Data: Benzimidazole derivatives with multiple halogens often crystallize in monoclinic or triclinic systems, with packing patterns influenced by halogen size. For example, bromo-substituted derivatives show larger unit cell volumes than chloro analogues due to increased van der Waals radii .
Biological Activity
4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family. Its unique structure, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group, contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 299.47 g/mol. The trifluoromethoxy group enhances lipophilicity and influences interactions with biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in disease processes. For instance, it may target kinases involved in cancer progression or metabolic pathways associated with infectious diseases.
- Receptor Interaction : The structural modifications conferred by the halogen substituents enhance binding affinity to certain receptors, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study evaluated the efficacy of benzimidazole derivatives against various bacterial strains. This compound demonstrated promising antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cancer Research : In vitro assays showed that this compound inhibited cell proliferation in non-small cell lung cancer (NSCLC) models. It induced apoptosis and exhibited synergistic effects when combined with other chemotherapeutic agents .
- Pharmacokinetic Studies : The trifluoromethoxy group significantly improved the metabolic stability of the compound, enhancing its pharmacokinetic profile compared to non-fluorinated analogs .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar benzimidazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Contains trifluoromethoxy group enhancing biological activity | |
| 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole | Lacks trifluoromethoxy group; lower lipophilicity | |
| 4-Bromo-6-(trifluoromethyl)-2-[4-[3-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-benzimidazole | Incorporates pyridine moiety enhancing receptor binding |
Q & A
Basic: What are the standard synthetic routes for 4-bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole?
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:
- Benzimidazole core formation : Cyclization of substituted o-phenylenediamine derivatives under acidic conditions.
- Halogenation : Sequential bromination and chlorination at specific positions using reagents like N-bromosuccinimide (NBS) or SOCl₂.
- Trifluoromethoxy introduction : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) with trifluoromethoxy precursors.
Optimize yields by controlling reaction temperature (e.g., reflux in ethanol with glacial acetic acid as a catalyst) and stoichiometric ratios of intermediates .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves regiochemical ambiguities and confirms substituent positions (e.g., bromo, chloro, trifluoromethoxy groups) .
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies electronic environments, with splitting patterns revealing coupling between halogen and trifluoromethoxy groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Basic: What safety protocols are recommended for handling this compound?
- Containment : Use fume hoods and closed systems to minimize inhalation/contact risks, as halogenated benzimidazoles may exhibit acute toxicity .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced: How can computational methods optimize reaction pathways for this compound?
- Reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict activation energies for halogenation or trifluoromethoxy introduction.
- Machine learning (ML) : Train models on existing benzimidazole syntheses to predict optimal solvents, catalysts, or temperatures.
- Feedback loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions, as demonstrated in ICReDD’s reaction design framework .
Advanced: How to resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Comparative structural analysis : Correlate activity variations (e.g., antimicrobial vs. antitumor) with substituent electronic profiles (e.g., trifluoromethoxy’s electron-withdrawing effects) using Hammett constants or DFT-calculated charges .
- Dose-response reevaluation : Validate discrepancies by repeating assays under standardized conditions (e.g., cell line, solvent controls).
- Meta-analysis : Aggregate data from multiple studies to identify trends masked by experimental variability .
Advanced: What solvent systems minimize side reactions during synthesis?
- Polar aprotic solvents : DMF or DMSO enhance SNAr efficiency for trifluoromethoxy substitution but may require strict anhydrous conditions.
- Ethanol/glacial acetic acid mixtures : Improve cyclization yields via acid catalysis while reducing esterification byproducts .
- Solvent screening : Use Hansen solubility parameters to predict compatibility with intermediates and avoid kinetic trapping .
Advanced: How to assess the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidative degradation of the trifluoromethoxy group.
- Long-term stability : Use Arrhenius modeling to extrapolate shelf-life from accelerated data .
Advanced: How to control regioselectivity during halogenation?
- Directing groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer bromination/chlorination to desired positions.
- Lewis acid catalysts : Use FeCl₃ or AlCl₃ to polarize the aromatic ring and enhance electrophilic substitution at electron-rich sites.
- Computational guidance : Simulate charge distribution maps to predict reactive sites before experimental trials .
Advanced: What strategies mitigate environmental risks during disposal?
- Advanced oxidation processes (AOPs) : Degrade halogenated byproducts using UV/H₂O₂ or Fenton reactions.
- Adsorption : Capture residual compound with activated carbon or biochar before incineration.
- Biodegradation screening : Test microbial consortia from contaminated sites for potential bioremediation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
